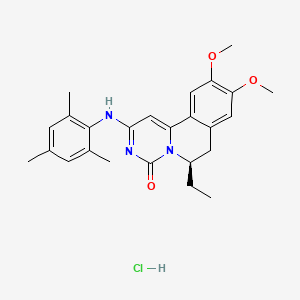
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-ethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-ethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride, ®- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidoisoquinolinone core, multiple methoxy groups, and an ethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-ethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride, ®- involves several steps, including the formation of the pyrimidoisoquinolinone core and the introduction of various substituents. The synthetic routes typically involve:
Formation of the pyrimidoisoquinolinone core: This step may involve the cyclization of appropriate precursors under specific conditions.
Introduction of methoxy groups: Methoxylation reactions are carried out using methanol and a suitable catalyst.
Amination: The amino group is introduced using aniline derivatives under controlled conditions.
Hydrochloride formation: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-ethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride, ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of water and an acid or base, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like methanol, ethanol, and water. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-ethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride, ®- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-ethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride, ®- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting gene expression: Influencing the expression of genes involved in various biological processes.
The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-ethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride, ®- can be compared with other similar compounds, such as:
4H-Pyrimido(6,1-a)isoquinolin-4-one derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Isoquinolinone derivatives: These compounds have a similar isoquinolinone core but may lack the pyrimido ring.
Methoxy-substituted compounds: Compounds with methoxy groups attached to different positions on the core structure.
The uniqueness of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6-ethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride, ®- lies in its specific combination of substituents and its potential biological activities.
Properties
CAS No. |
108445-43-8 |
|---|---|
Molecular Formula |
C25H30ClN3O3 |
Molecular Weight |
456.0 g/mol |
IUPAC Name |
(6R)-6-ethyl-9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C25H29N3O3.ClH/c1-7-18-10-17-11-21(30-5)22(31-6)12-19(17)20-13-23(27-25(29)28(18)20)26-24-15(3)8-14(2)9-16(24)4;/h8-9,11-13,18H,7,10H2,1-6H3,(H,26,27,29);1H/t18-;/m1./s1 |
InChI Key |
APLTWBDEQQCFPR-GMUIIQOCSA-N |
Isomeric SMILES |
CC[C@@H]1CC2=CC(=C(C=C2C3=CC(=NC(=O)N13)NC4=C(C=C(C=C4C)C)C)OC)OC.Cl |
Canonical SMILES |
CCC1CC2=CC(=C(C=C2C3=CC(=NC(=O)N13)NC4=C(C=C(C=C4C)C)C)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















